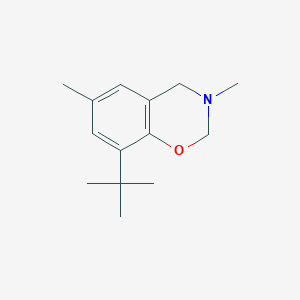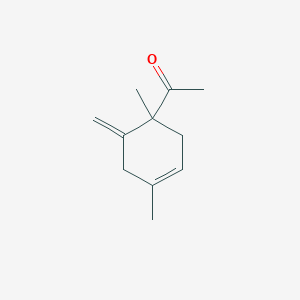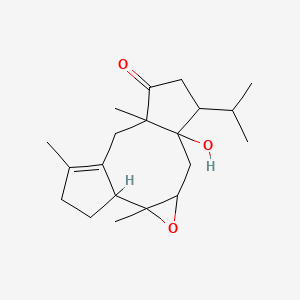
O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate is an organic compound characterized by the presence of a benzyl group, a butylsulfanyl group, and a cyano group attached to a prop-2-enethioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be added via a thiol-ene reaction, where butylthiol reacts with an alkene precursor.
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and sulfanyl positions.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and cyano positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium cyanide or sodium hydrosulfide are commonly used.
Major Products:
Oxidation: Products may include benzyl alcohols or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products may include substituted benzyl or cyano derivatives.
Applications De Recherche Scientifique
O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O-Benzyl 3-(butylsulfanyl)-2-cyanoprop-2-enethioate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the cyano group can act as an electrophile, reacting with nucleophilic sites. The butylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Similar Compounds:
- O-Benzyl 3-(methylsulfanyl)-2-cyanoprop-2-enethioate
- O-Benzyl 3-(ethylsulfanyl)-2-cyanoprop-2-enethioate
- O-Benzyl 3-(propylsulfanyl)-2-cyanoprop-2-enethioate
Comparison: this compound is unique due to the presence of the butylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
| 90279-82-6 | |
Formule moléculaire |
C15H17NOS2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
O-benzyl 3-butylsulfanyl-2-cyanoprop-2-enethioate |
InChI |
InChI=1S/C15H17NOS2/c1-2-3-9-19-12-14(10-16)15(18)17-11-13-7-5-4-6-8-13/h4-8,12H,2-3,9,11H2,1H3 |
Clé InChI |
RFPBGOXDNXXVEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C(C#N)C(=S)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)



